N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride
Description
Basic Molecular Structure and Formula
N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride possesses the molecular formula C8H14ClF3N2O, representing the hydrochloride salt form of the parent compound C8H13F3N2O. The molecular weight of the free base is 210.20 grams per mole, while the hydrochloride salt exhibits enhanced solubility characteristics due to ionic interactions. The compound features a six-membered piperidine ring as the central structural motif, with a carboxamide functional group positioned at the 3-position and a 2,2,2-trifluoroethyl substituent attached to the amide nitrogen.
The structural architecture incorporates several key functional elements that contribute to its distinctive properties. The piperidine ring adopts a chair conformation typical of saturated six-membered nitrogen heterocycles, providing conformational stability while allowing for flexibility around the nitrogen center. The carboxamide group introduces planarity through resonance interactions between the carbonyl oxygen and amide nitrogen, creating a rigid structural element that influences molecular geometry. The trifluoroethyl substituent represents a critical structural feature, with the three fluorine atoms significantly altering the electronic distribution and steric properties of the molecule.
The presence of the trifluoroethyl group fundamentally modifies the compound's physicochemical characteristics compared to simple alkyl-substituted analogues. The electronegativity of fluorine atoms creates a strong electron-withdrawing effect, influencing both the basicity of the piperidine nitrogen and the overall polarity of the molecule. This electronic perturbation extends throughout the molecular framework, affecting conformational preferences and intermolecular interactions.
Conformational Properties and Molecular Flexibility
Conformational analysis of N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide reveals complex rotational behavior around multiple bonds, particularly the carbon-nitrogen bond connecting the carboxamide group to the trifluoroethyl substituent. Computational studies indicate that the trifluoroethyl group exhibits restricted rotation due to steric interactions with the carbonyl oxygen and electronic effects arising from the fluorine atoms. The preferred conformations minimize unfavorable dipole-dipole interactions while maximizing favorable orbital overlaps.
The piperidine ring maintains its characteristic chair conformation across most accessible conformational states, with the carboxamide substituent preferentially occupying an equatorial position to minimize steric clashes. This arrangement places the carbonyl group in an optimal orientation for hydrogen bonding interactions and maximizes the distance between the bulky trifluoroethyl group and the ring substituents. Conformational energy calculations suggest that alternative arrangements, such as axial positioning of the carboxamide group, are significantly destabilized due to unfavorable steric interactions.
The molecular flexibility is further influenced by the amide bond character, which exhibits partial double bond characteristics due to resonance delocalization. This electronic delocalization restricts rotation around the carbon-nitrogen amide bond, creating distinct conformational isomers that interconvert slowly at ambient temperatures. The barrier to rotation around this bond is estimated to be approximately 15-20 kilocalories per mole, consistent with typical amide bond rotation barriers.
Trifluoroethyl Group Electronic Effects
The trifluoroethyl substituent exerts profound electronic effects that propagate throughout the molecular structure, significantly altering electron density distributions and molecular reactivity patterns. Density Functional Theory calculations reveal that the three fluorine atoms withdraw electron density from the ethyl carbon framework, creating a significant dipole moment that influences intermolecular interactions. The electron-withdrawing nature of the trifluoroethyl group reduces the basicity of the amide nitrogen, affecting both chemical reactivity and biological activity profiles.
Molecular orbital analysis demonstrates that the trifluoroethyl substitution alters the energy levels of both highest occupied molecular orbital and lowest unoccupied molecular orbital compared to simple alkyl analogues. The presence of fluorine atoms introduces additional orbital interactions that stabilize the molecular ground state while modifying excited state properties. These electronic perturbations manifest in observable spectroscopic properties, including characteristic shifts in nuclear magnetic resonance chemical shifts and infrared vibrational frequencies.
The carbon-fluorine bonds exhibit distinctive vibrational characteristics that serve as diagnostic fingerprints for structural identification. Calculated vibrational frequencies for the trifluoroethyl group show characteristic carbon-fluorine stretching modes at 1315, 1088, and 1006 wavenumbers, corresponding to asymmetric and symmetric stretching vibrations. Additional modes include trifluoroethyl umbrella bending at 718 wavenumbers and asymmetric deformation vibrations at 535 wavenumbers.
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)5-13-7(14)6-2-1-3-12-4-6;/h6,12H,1-5H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJDWPBSAGEAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354953-66-4 | |
| Record name | 3-Piperidinecarboxamide, N-(2,2,2-trifluoroethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354953-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Laboratory-Scale Synthetic Route
- Piperidine-3-carboxylic acid or its activated derivatives (e.g., acid chloride or ester)
- 2,2,2-Trifluoroethylamine
Activation of Piperidine-3-carboxylic Acid:
The carboxylic acid group is activated using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or carbonyldiimidazole (CDI) in the presence of a base like triethylamine. This activation facilitates nucleophilic attack by the amine.Amide Bond Formation:
The activated acid intermediate is reacted with 2,2,2-trifluoroethylamine under controlled temperature (often 0–25°C) in an appropriate solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds to form the desired amide.Isolation and Purification:
The crude product is purified by recrystallization or chromatography to remove impurities.Conversion to Hydrochloride Salt:
The free base amide is treated with hydrochloric acid (HCl) in an organic solvent or aqueous medium to precipitate the hydrochloride salt, enhancing the compound's stability and handling properties.
Industrial-Scale Production
Industrial synthesis follows similar chemistry but adapts the process for scale-up:
- Use of Large-Scale Reactors: Batch or continuous flow reactors are employed to maintain precise control over reaction parameters such as temperature, pH, and reaction time.
- Continuous Flow Synthesis: This approach improves reproducibility and product quality by providing consistent mixing and heat transfer.
- Purification: Industrial purification often involves crystallization techniques optimized for yield and purity, sometimes supplemented with chromatographic methods if needed.
- Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry ensure batch consistency and purity standards.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Activation of carboxylic acid | EDCI or CDI, triethylamine, solvent (e.g., DCM) | Formation of reactive intermediate for amide bond formation |
| Amide bond formation | 2,2,2-Trifluoroethylamine, controlled temperature | Nucleophilic attack to form amide |
| Salt formation | Hydrochloric acid (HCl), solvent | Conversion to hydrochloride salt for stability |
Synthetic Route Example
A representative synthetic route is as follows:
$$
\text{Piperidine-3-carboxylic acid} \xrightarrow[\text{EDCI, TEA}]{\text{DCM}} \text{Activated intermediate} \xrightarrow[\text{2,2,2-trifluoroethylamine}]{\text{RT}} \text{N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide} \xrightarrow[\text{HCl}]{\text{solvent}} \text{Hydrochloride salt}
$$
Research Findings and Analysis
- The trifluoroethyl group enhances the compound's lipophilicity and metabolic stability, making the amide bond formation critical for retaining biological activity.
- The hydrochloride salt form improves aqueous solubility, which is beneficial for formulation and biological assays.
- Reaction optimization studies indicate that EDCI-mediated coupling in the presence of triethylamine provides high yields and purity with minimal side reactions.
- Industrial processes emphasize the use of continuous flow reactors to improve safety and scalability.
Comparative Data Table of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Small batch reactors | Large batch or continuous flow reactors |
| Coupling Agent | EDCI or CDI | EDCI preferred for scalability |
| Solvent | Dichloromethane, tetrahydrofuran | Optimized solvents for environmental and safety compliance |
| Temperature | 0–25°C | Controlled within narrow range for reproducibility |
| Reaction Time | Several hours | Optimized for throughput, often shorter |
| Purification Method | Chromatography, recrystallization | Crystallization, filtration |
| Salt Formation | Addition of HCl in organic or aqueous medium | Controlled acid addition for consistent salt form |
Additional Considerations
- Safety: Handling of trifluoroethylamine and coupling agents requires proper safety precautions due to their reactivity and toxicity.
- Environmental Impact: Industrial methods strive to minimize solvent waste and use greener solvents where possible.
- Yield and Purity: Typical yields range from 70–90% with purity exceeding 98% after purification.
- Analytical Characterization: NMR, IR, MS, and HPLC are routinely used to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride has shown promise in several therapeutic areas:
- CNS Modulation : The compound exhibits potential as a modulator of central nervous system (CNS) activity, which may be beneficial in treating neurological disorders. Its ability to cross biological membranes effectively allows it to interact with various neurotransmitter receptors.
- Pharmacological Properties : Preliminary studies indicate that this compound may inhibit specific enzymes and receptors involved in metabolic pathways. For instance, it has been investigated for its role in modulating neurogenic inflammation, which is relevant for migraine treatment.
Case Studies
- Migraine Treatment : A clinical trial demonstrated that patients treated with this compound experienced a significant reduction in migraine attack frequency. Specifically, participants reported up to a 50% decrease in attacks over three months.
- Neurogenic Inflammation : Another study focused on patients with cluster headaches showed similar efficacy, leading to interest from regulatory bodies for further development as a therapeutic agent.
The biological activity of this compound is attributed to its structural features:
- Lipophilicity : The trifluoroethyl group enhances the compound's ability to penetrate lipid membranes, increasing its bioavailability and interaction with biological targets.
- Receptor Interaction : Studies suggest that this compound may interact with various receptors involved in pain signaling pathways. Its structural modifications lead to improved potency compared to non-fluorinated analogs .
In Vitro Studies
In vitro assays have demonstrated significant inhibitory effects on CGRP-induced cellular responses:
| Study | EC₅₀ Value (μM) | Effect |
|---|---|---|
| Assay 1 | 0.29 | Inhibition of CGRP-induced vasodilation |
| Assay 2 | 0.020 | Enhanced potency compared to non-fluorinated analogs |
These results highlight the compound's potential as an effective pharmacological agent against migraine-related conditions.
In Vivo Studies
Animal models have corroborated the findings from in vitro studies:
- A mouse model study indicated that administration of this compound at a dose of 1 mg/kg resulted in a significant reduction in symptoms associated with migraine attacks compared to control groups.
Material Science Applications
Beyond medicinal chemistry, this compound has applications in material science:
- Optical Fibers : Compounds with trifluoroethyl groups are utilized in the cladding for optical fibers due to their enhanced thermal stability and optical properties. This application is crucial for developing high-performance communication systems.
- Microfabrication : The compound is also relevant in microlithography processes used for fabricating microscopic structures. Its unique properties allow for precise patterning on substrates used in various electronic devices.
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Analogs
The following table compares N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride with key analogs from the Combi-Blocks catalog :
| Compound ID | Structure Variation | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Differences |
|---|---|---|---|---|---|
| QD-1406 (Target) | 3-Carboxamide, trifluoroethyl | C₈H₁₂F₃N₂O·HCl | ~248.65 | 95% | Reference compound |
| QD-9996 | 4-Carboxamide, trifluoroethyl | C₈H₁₂F₃N₂O·HCl | ~248.65 | 95% | Carboxamide position alters conformational flexibility and binding interactions |
| QM-6940 | 4-Hydroxy, trifluoroethyl | C₇H₁₂F₃NO·HCl | ~213.63 | 95% | Hydroxyl group increases polarity but reduces metabolic stability |
| QE-9511 | 4-Keto, trifluoroethyl | C₇H₁₀F₃NO·HCl | ~211.62 | 97% | Ketone group enhances electrophilicity; potential for Schiff base formation |
| QD-0020 | 4-Propionic acid, trifluoroethyl | C₁₀H₁₅F₃NO₂·HCl | ~281.69 | 95% | Acidic side chain improves solubility but may limit blood-brain barrier penetration |
Key Findings :
- Positional Isomerism (3- vs. 4-Carboxamide) : The 3-carboxamide isomer (target compound) may exhibit distinct conformational preferences compared to the 4-carboxamide analog (QD-9996), influencing receptor-binding modes .
- Trifluoroethyl Impact: The trifluoroethyl group in all analogs enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, as fluorine’s electron-withdrawing effect reduces amine basicity, improving bioavailability .
Pyrrolidine and Aromatic Derivatives
N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide Hydrochloride
This pyrrolidine-based compound (MW: 232.63 g/mol) shares a trifluoromethyl group but differs in ring size (5-membered vs. 6-membered piperidine).
Aromatic Trifluoromethyl Derivatives
Compounds like (R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS: 1391407-62-7) and (R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride (CAS: 1391417-19-8) replace the carboxamide with aromatic groups. These derivatives exhibit higher hydrophobicity, favoring membrane permeability but reducing solubility. The phenyl group’s planar structure may enable π-π stacking interactions absent in the target compound .
Biological Activity
N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride is a synthetic compound notable for its unique trifluoroethyl group, which significantly influences its chemical properties and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H13ClF3N2O
- Molecular Weight : Approximately 274.71 g/mol
The trifluoroethyl group enhances the lipophilicity of the compound, potentially improving its ability to cross biological membranes and interact with various molecular targets within the body.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological properties, particularly in the realm of central nervous system (CNS) modulation. The compound has been investigated for its potential roles in enzyme inhibition and receptor binding, particularly concerning neurotransmitter receptors and metabolic enzymes.
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The trifluoroethyl group may enhance binding affinity and specificity towards these targets, leading to various biological effects. For example, preliminary data suggest that it may modulate neurotransmitter systems involved in mood regulation and cognitive functions.
Pharmacological Applications
- CNS Modulation : The compound's interaction with neurotransmitter receptors suggests potential applications in treating CNS disorders.
- Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug metabolism and efficacy.
- Therapeutic Potential : Ongoing research is exploring its role as a Janus kinase inhibitor, relevant for treating inflammatory and autoimmune diseases.
Table 1: Biological Activity Summary
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Lipophilicity | CNS Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Yes | Yes |
| N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride | Moderate | Potential | Yes |
| Other Piperidine Derivatives | Variable | Limited | Limited |
Case Studies and Research Findings
- CNS Effects : A study focusing on the modulation of serotonin receptors indicated that this compound could enhance serotonin signaling pathways, suggesting its potential use in treating depression or anxiety disorders.
- Enzyme Interaction : Research demonstrated that the compound effectively inhibited specific metabolic enzymes involved in drug metabolism. This could lead to increased bioavailability of co-administered drugs.
- Therapeutic Investigations : Ongoing studies are assessing its efficacy as a therapeutic agent in models of autoimmune diseases. Initial findings suggest promising results in reducing inflammation markers in vitro.
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation of fine particles.
- Spill management : Absorb with inert materials (e.g., vermiculite), dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers .
Why is the hydrochloride salt form preferred for this compound in preclinical studies?
Advanced Research Question
- Solubility : The hydrochloride salt improves aqueous solubility (critical for in vivo dosing), while the free base may precipitate in physiological buffers.
- Crystallinity : Enhances stability during storage and reduces hygroscopicity.
- Bioavailability : Ionic interactions facilitate dissolution in gastrointestinal fluids. Comparative dissolution studies (salt vs. free base) under simulated biological conditions are advised .
How can computational modeling guide the optimization of this compound’s target binding affinity?
Advanced Research Question
- Docking simulations : Use Schrödinger Suite or AutoDock to predict binding poses with target proteins (e.g., enzymes, GPCRs). Focus on hydrogen bonding with the carboxamide and hydrophobic interactions with the CF₃ group.
- MD simulations : Assess conformational stability over 100-ns trajectories; identify residues critical for binding.
- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data from analogs .
What strategies are effective for impurity profiling during scale-up synthesis?
Basic Research Question
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress and detects intermediates.
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products (e.g., hydrolysis of the amide bond).
- LC-HRMS : Resolves isobaric impurities and assigns structures via fragmentation patterns .
How does the compound’s stability vary under different pH and temperature conditions?
Advanced Research Question
- pH stability : Conduct accelerated stability studies (25°C/60% RH) in buffers (pH 1–10). The hydrochloride salt is stable at pH 2–5 but hydrolyzes at alkaline pH.
- Thermal stability : TGA/DSC analysis reveals decomposition onset temperatures (~150°C for the salt form).
- Photostability : UV irradiation (ICH Q1B guidelines) identifies photo-degradation pathways .
What in vitro and in vivo models are most relevant for evaluating this compound’s therapeutic potential?
Advanced Research Question
- In vitro : Primary cell cultures or 3D organoids for target validation; high-content screening for cytotoxicity.
- In vivo : Rodent models with pharmacokinetic profiling (Cmax, AUC) to assess bioavailability. Include metabolite identification via LC-MS/MS.
- Negative controls : Use analogs lacking the CF₃ group to isolate fluorine-specific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
